Barbituric acid, 5-allyl-5-(1-methylbutyl)-, (S)-(-)-
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Overview
Description
5-[(2S)-pentan-2-yl]-5-prop-2-enyl-1,3-diazinane-2,4,6-trione is a chemical compound with the molecular formula C12H18N2O3 and a molecular weight of 238.283 g/mol . It is also known by several synonyms, including secobarbital and S-(-)-secobarbital . This compound is a member of the barbiturate family, which is known for its sedative and hypnotic properties.
Preparation Methods
The synthesis of 5-[(2S)-pentan-2-yl]-5-prop-2-enyl-1,3-diazinane-2,4,6-trione involves the reaction of barbituric acid derivatives with appropriate alkylating agents. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide. The industrial production methods may involve large-scale batch reactors where the reaction is carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
5-[(2S)-pentan-2-yl]-5-prop-2-enyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
5-[(2S)-pentan-2-yl]-5-prop-2-enyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: As a barbiturate, it has been investigated for its potential use in treating conditions such as epilepsy and insomnia.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-[(2S)-pentan-2-yl]-5-prop-2-enyl-1,3-diazinane-2,4,6-trione involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability .
Comparison with Similar Compounds
5-[(2S)-pentan-2-yl]-5-prop-2-enyl-1,3-diazinane-2,4,6-trione can be compared with other barbiturates such as phenobarbital and pentobarbital. While all these compounds share similar sedative and hypnotic properties, 5-[(2S)-pentan-2-yl]-5-prop-2-enyl-1,3-diazinane-2,4,6-trione is unique due to its specific alkyl and allyl substituents, which may influence its pharmacokinetic and pharmacodynamic properties .
Similar Compounds
- Phenobarbital
- Pentobarbital
- Amobarbital
- Butabarbital
Properties
CAS No. |
20224-45-7 |
---|---|
Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
5-[(2S)-pentan-2-yl]-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17)/t8-/m0/s1 |
InChI Key |
KQPKPCNLIDLUMF-QMMMGPOBSA-N |
Isomeric SMILES |
CCC[C@H](C)C1(C(=O)NC(=O)NC1=O)CC=C |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C |
Origin of Product |
United States |
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